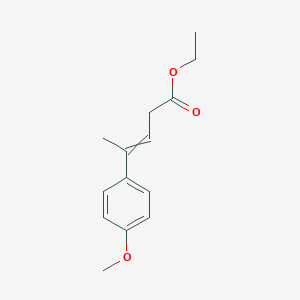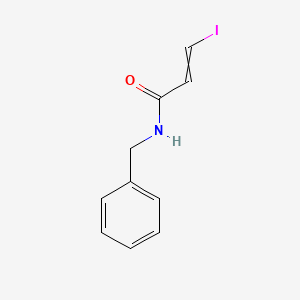
N-benzyl-3-iodoprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-3-iodoprop-2-enamide is an organic compound that belongs to the class of enamides Enamides are a subclass of enamines, which are characterized by the presence of a carbon-nitrogen double bond conjugated with a carbon-carbon double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzyl-3-iodoprop-2-enamide can be synthesized through several methods. One common approach involves the electrophilic activation of amides. For instance, a novel one-step N-dehydrogenation of amides to enamides can be achieved using a combination of lithium hexamethyldisilazide and triflic anhydride . This method is characterized by its simplicity and broad substrate scope.
Another method involves the regioselective oxidative desaturation of amides using iron-assisted catalysis . This approach provides an efficient route to enamides and β-halogenated enamides.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-iodoprop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as sodium azide and potassium cyanide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various carbonyl compounds, while reduction can produce amines or alcohols. Substitution reactions can introduce different functional groups, such as azides or nitriles.
Scientific Research Applications
N-benzyl-3-iodoprop-2-enamide has several scientific research applications:
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-3-iodoprop-2-enamide involves its interaction with various molecular targets and pathways. The compound’s reactivity is influenced by the presence of the iodine atom and the conjugated double bonds. These structural features enable the compound to participate in various chemical reactions, such as nucleophilic substitution and oxidative addition.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-3-chloroprop-2-enamide: Similar structure but with a chlorine atom instead of iodine.
N-benzyl-3-bromoprop-2-enamide: Similar structure but with a bromine atom instead of iodine.
N-benzyl-3-fluoroprop-2-enamide: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
N-benzyl-3-iodoprop-2-enamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability make the compound more reactive in certain chemical reactions, such as nucleophilic substitution.
Properties
CAS No. |
652976-02-8 |
|---|---|
Molecular Formula |
C10H10INO |
Molecular Weight |
287.10 g/mol |
IUPAC Name |
N-benzyl-3-iodoprop-2-enamide |
InChI |
InChI=1S/C10H10INO/c11-7-6-10(13)12-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13) |
InChI Key |
RIARINCQEXMERV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C=CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-3-methylbutan-1-one](/img/structure/B12533143.png)
![4-[(2-Ethyl-2H-tetrazol-5-yl)methyl]aniline](/img/structure/B12533144.png)
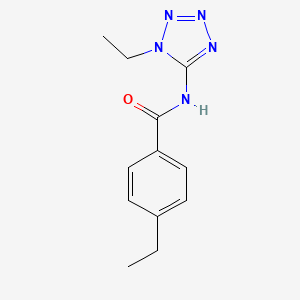
![(E)-Methyl[(4-nitrophenyl)(phenyl)methylidene]oxidanium](/img/structure/B12533158.png)
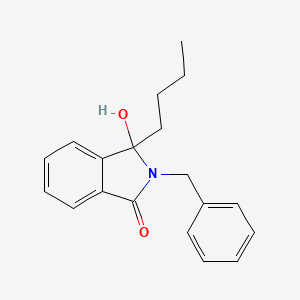
![2,6-Dichloro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide](/img/structure/B12533170.png)

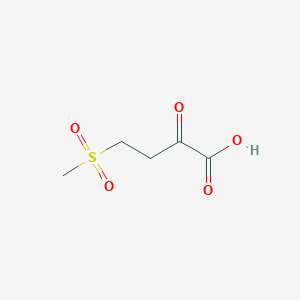
![(S)-2-[(R)-(2-Ethoxy-phenoxy)-phenyl-methyl]-morpholine](/img/structure/B12533202.png)
![N-Phenyl-2H-[1,3]dioxolo[4,5-B]acridin-10-amine](/img/structure/B12533210.png)


![1-(Ethenyloxy)-3-[(E)-phenyldiazenyl]pentane-2,4-dione](/img/structure/B12533227.png)
